N-(2,4-dinitrophenyl)benzenesulfonamide
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Overview
Description
N-(2,4-dinitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9N3O6S It is characterized by the presence of a dinitrophenyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-dinitrophenyl)benzenesulfonamide can be synthesized through a dinitrification reaction of N-phenylbenzenesulfonamide. The reaction involves the use of sodium nitrate and ammonium persulfate as reagents, which generate nitrogen dioxide radicals under thermal conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the dinitrification process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Properties
CAS No. |
19044-85-0 |
---|---|
Molecular Formula |
C12H9N3O6S |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9N3O6S/c16-14(17)9-6-7-11(12(8-9)15(18)19)13-22(20,21)10-4-2-1-3-5-10/h1-8,13H |
InChI Key |
GVRHCWYGXNDUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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